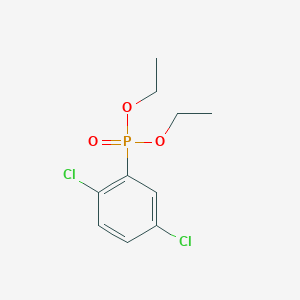
Diethyl (2,5-Dichlorophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,5-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a 2,5-dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,5-Dichlorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2,5-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (2,5-Dichlorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: Research has explored its use in developing drugs for treating bacterial infections and other diseases.
Industry: It is used in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of Diethyl (2,5-Dichlorophenyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
- Diethyl (2,4-Dichlorophenyl)phosphonate
- Diethyl (3,5-Dichlorophenyl)phosphonate
- Diethyl (4-Chlorophenyl)phosphonate
Comparison: Diethyl (2,5-Dichlorophenyl)phosphonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in its applications .
Propiedades
Fórmula molecular |
C10H13Cl2O3P |
|---|---|
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
1,4-dichloro-2-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RWEQKQHTDWVCTL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=CC(=C1)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
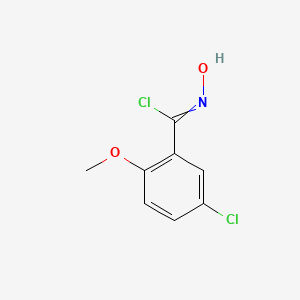
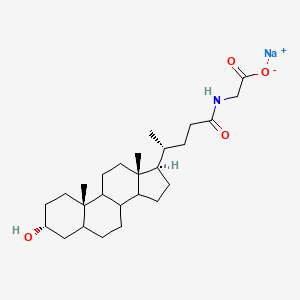
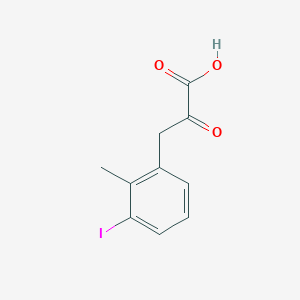
![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)
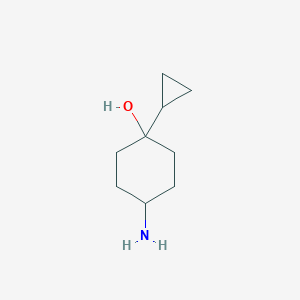
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
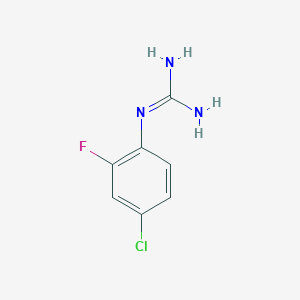
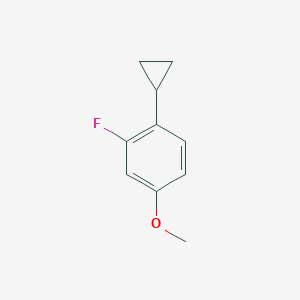
![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)

![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)


